Ftivazide
Overview
Description
Ftivazide, also known as N-(3-methoxy-4-hydroxybenzylidene)-N’-isonicotinoylhydrazine, is an organic compound with the chemical formula C14H13N3O3. It appears as a pale yellow crystalline powder, slightly soluble in ethanol and insoluble in water. This compound is primarily used as an anti-tuberculosis drug due to its potent activity against Mycobacterium tuberculosis .
Mechanism of Action
Ftivazide, also known as Phthivazid, is a compound with significant anti-tuberculosis activity . This article aims to provide an overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The specific molecular targets within the bacterium are still under investigation .
Mode of Action
The mechanism of action of this compound is primarily focused on inhibiting the synthesis of mycolic acids . Mycolic acids are vital components of the mycobacterial cell wall. By disrupting the production of these acids, this compound weakens the cell wall of the Mycobacterium tuberculosis, making it more susceptible to the immune system’s attacks and other antibiotics .
Biochemical Pathways
It is known that the drug interferes with key enzymes involved in mycolic acid biosynthesis . This disruption leads to a weakened cell wall, making the bacterium more susceptible to immune responses and other antibiotics .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug
Result of Action
The primary result of this compound’s action is the weakening of the Mycobacterium tuberculosis cell wall, which makes the bacterium more susceptible to immune responses and other antibiotics . This leads to the effective control and treatment of tuberculosis .
Action Environment
It is known that various environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance
Biochemical Analysis
Biochemical Properties
Ftivazide interacts with various biomolecules in the body to exert its anti-tuberculosis activity . It disrupts the synthesis of mycolic acids, which are essential components of the cell walls of mycobacteria . This disruption inhibits the formation of the cell wall and cell membrane, as well as nucleic acid synthesis and energy metabolism .
Cellular Effects
This compound has a significant impact on the cellular processes of mycobacteria. By disrupting the synthesis of mycolic acids, this compound inhibits the formation of the cell wall and cell membrane of mycobacteria . This leads to the death of the bacteria, thereby exerting its anti-tuberculosis effect .
Molecular Mechanism
The molecular mechanism of this compound involves the disruption of mycolic acid synthesis, which is crucial for the formation of the cell wall and cell membrane of mycobacteria . This disruption inhibits nucleic acid synthesis and energy metabolism, leading to the death of the bacteria .
Temporal Effects in Laboratory Settings
It is known that this compound has a potent anti-tuberculosis activity .
Dosage Effects in Animal Models
It is known that this compound has a potent anti-tuberculosis activity .
Metabolic Pathways
This compound is involved in the metabolic pathway that disrupts the synthesis of mycolic acids in mycobacteria . This disruption inhibits the formation of the cell wall and cell membrane, as well as nucleic acid synthesis and energy metabolism .
Transport and Distribution
It is known that this compound has a potent anti-tuberculosis activity .
Subcellular Localization
It is known that this compound has a potent anti-tuberculosis activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ftivazide can be synthesized through a multi-step reaction. One common method involves the reaction of ethyl isonicotinate with hydrazine hydrate to form isonicotinic acid hydrazide. This intermediate is then reacted with 3-methoxy-4-hydroxybenzaldehyde to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Ftivazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazones.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Ftivazide has a wide range of scientific research applications:
Comparison with Similar Compounds
Isoniazid: Another anti-tuberculosis drug that also targets mycolic acid synthesis.
Rifampicin: An antibiotic used in combination with other drugs to treat tuberculosis.
Ethambutol: Inhibits the synthesis of the mycobacterial cell wall.
Uniqueness of Ftivazide: this compound is unique due to its specific hydrazone structure, which allows it to form stable complexes with metals like copper(II). These complexes exhibit enhanced antibacterial activity compared to the parent compound . Additionally, this compound’s ability to inhibit mycolic acid synthesis makes it a valuable option in the treatment of multi-drug-resistant tuberculosis .
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWOBQSIXLVPDV-CXUHLZMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Phthivazid against Mycobacterium tuberculosis?
A1: While the exact mechanism is not fully elucidated in the provided research, Phthivazid is structurally similar to Isoniazid, a known inhibitor of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts cell wall integrity, ultimately leading to bacterial death.
Q2: Is there any spectroscopic data available for Phthivazid?
A2: The provided research papers do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for Phthivazid.
Q3: How is Phthivazid absorbed, distributed, metabolized, and excreted in the body?
A3: Several studies mention the metabolism of Phthivazid but do not provide detailed information on its pharmacokinetic profile (absorption, distribution, metabolism, excretion - ADME). [, , ] Further research is needed to fully understand its pharmacokinetic properties.
Q4: What is the in vivo activity and efficacy of Phthivazid against Mycobacterium tuberculosis?
A4: While some papers mention Phthivazid's use in treating tuberculosis, they primarily focus on its potential toxicity and adverse effects. [, , ] More research is needed to determine its precise in vivo efficacy against Mycobacterium tuberculosis.
Q5: Are there any cell-based assays or animal models used to study Phthivazid's efficacy?
A5: The provided research mentions the use of guinea pigs and rabbits in studying Phthivazid, but details about specific models and their relevance to human tuberculosis are limited. [, , ] Further research using standardized in vitro and in vivo models is necessary to assess its efficacy and safety profile comprehensively.
Q6: What are the known toxic effects and safety concerns associated with Phthivazid use?
A6: Several papers highlight the potential toxicity of Phthivazid, with studies mentioning polyneuritis, adverse effects on the liver, and potential blastomogenic effects. [, , , , ] These findings underscore the need for careful consideration of its safety profile.
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